molecular formula C10H10Cl2N2O2 B1617893 (2,6-Dichloropyridin-3-yl)(morpholino)methanone CAS No. 415700-14-0

(2,6-Dichloropyridin-3-yl)(morpholino)methanone

Cat. No.: B1617893
CAS No.: 415700-14-0
M. Wt: 261.1 g/mol
InChI Key: PLAVALNMGZAHSU-UHFFFAOYSA-N
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Description

“(2,6-Dichloropyridin-3-yl)(morpholino)methanone” is a chemical compound with the CAS Number: 415700-14-0 . It has a molecular weight of 261.11 and its IUPAC name is 4-[(2,6-dichloro-3-pyridinyl)carbonyl]morpholine . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C10H10Cl2N2O2/c11-8-2-1-7(9(12)13-8)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular formula is C10H10Cl2N2O2 . The compound has a molecular weight of 261.11 .

Safety and Hazards

The safety data sheet (SDS) for “(2,6-Dichloropyridin-3-yl)(morpholino)methanone” can provide detailed information on its hazards, handling, storage, and disposal . It’s important to refer to the SDS for safety information when handling this compound.

Properties

IUPAC Name

(2,6-dichloropyridin-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c11-8-2-1-7(9(12)13-8)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAVALNMGZAHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355304
Record name (2,6-dichloropyridin-3-yl)(morpholino)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415700-14-0
Record name (2,6-dichloropyridin-3-yl)(morpholino)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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